2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted at positions 2 and 3. Position 2 bears a 4-chlorophenyl group, while position 4 is functionalized with a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. The 4-chlorophenyl group is common in bioactive molecules, often contributing to lipophilicity and target binding .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)21-14-28(18-12-10-17(25)11-13-18)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXETOGONNRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dihydroisoquinoline core.
- A chlorophenyl substituent.
- An oxadiazole moiety linked to a methylphenyl group.
This unique arrangement contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxadiazole ring have shown promising results as RET kinase inhibitors, which are crucial in oncogenic signaling pathways. In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines expressing RET mutations .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research on related compounds suggests that they may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. The structure-activity relationship indicates that modifications in the oxadiazole and isoquinoline moieties can enhance COX-II selectivity .
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. The presence of the chlorophenyl group is believed to contribute to its effectiveness against various bacterial strains .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- RET Kinase Inhibition : The oxadiazole ring enhances binding affinity to RET kinases, leading to reduced tumor cell viability .
- COX Enzyme Inhibition : The structural features facilitate interaction with COX enzymes, thereby modulating inflammatory responses .
Case Studies and Research Findings
Several notable studies have been conducted on compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its therapeutic potential due to its unique structural features, which may contribute to various biological activities.
Anticancer Activity
Recent studies have shown that derivatives of compounds containing the oxadiazole moiety exhibit promising anticancer properties. For example, a related compound demonstrated inhibition of RET kinase activity, which is crucial in certain cancers. This suggests that the oxadiazole group may enhance the anticancer efficacy of similar structures .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Compounds with similar structural motifs have shown selective inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways .
Biological Research Applications
The compound's ability to interact with specific biological targets makes it a candidate for further exploration in biological research.
Materials Science Applications
Beyond medicinal chemistry, this compound may have applications in materials science due to its unique chemical structure.
Synthesis of Functional Materials
The synthetic routes developed for this compound allow for the creation of functional materials that can be used in electronic devices or as sensors. The incorporation of chlorophenyl and oxadiazole groups can enhance the electronic properties of polymers .
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
- RET Kinase Inhibition Study :
- Anti-inflammatory Screening :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula C₂₄H₁₇ClN₄O₂.
Key Observations:
Structural Diversity: The target compound’s 1,2-dihydroisoquinolin-1-one core distinguishes it from triazole- or phthalazinone-based analogs. This core may influence rigidity and binding to planar enzymatic pockets .
Physicochemical Properties: The chlorophenyl group is a conserved feature across multiple analogs (), likely contributing to hydrophobic interactions in target binding . Compounds with dimethoxyphenyl () or quinoline groups () exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Biological Activity :
- Oxadiazole-containing compounds (e.g., ) are frequently associated with kinase inhibition and antimicrobial activity due to their electron-deficient aromatic systems, which facilitate π-π stacking with biological targets .
- Triazole derivatives () often exhibit broader-spectrum bioactivity but may suffer from metabolic instability compared to oxadiazoles .
Methodological Considerations
Crystallographic data for analogs (e.g., ) highlight the utility of programs like SHELX in resolving structural details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
